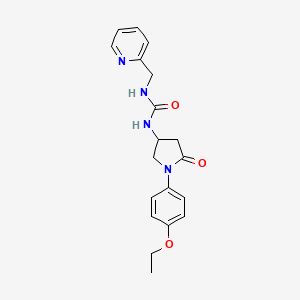

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-2-26-17-8-6-16(7-9-17)23-13-15(11-18(23)24)22-19(25)21-12-14-5-3-4-10-20-14/h3-10,15H,2,11-13H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKQYEWPEKLABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on available research.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring, introduction of the ethoxyphenyl group, and attachment of the pyridinylmethyl urea moiety. The synthetic route typically includes:

- Formation of the Pyrrolidinone Ring : Achieved via cyclization under acidic or basic conditions.

- Electrophilic Aromatic Substitution : For the introduction of the ethoxy group onto the phenyl ring.

- Urea Formation Reaction : Involves reacting an isocyanate with an amine to create the final urea structure.

These steps can be optimized for industrial production using techniques like flow chemistry to enhance yield and purity.

The biological activity of this compound likely involves interaction with various biological targets, including enzymes or receptors. This interaction may modulate their activity, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this urea derivative have shown promising results in various biological assays:

- Anti-inflammatory Activity : Compounds that activate N-formyl peptide receptor-like 1 (FPRL-1) demonstrate anti-inflammatory properties by modulating leukocyte trafficking and promoting resolution of inflammation .

- Antineoplastic Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Biological Assays

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Enzyme Inhibition Assays : These assays measure the ability of the compound to inhibit specific enzyme activities, providing insights into its potential therapeutic applications .

- Cell Viability Assays : These are used to assess cytotoxicity against various cancer cell lines, indicating possible antitumor effects .

Comparison with Similar Compounds

Pyrrolidin-5-one-Based Ureas

Compounds sharing the pyrrolidin-5-one core and urea linkage exhibit variations in aryl substituents, influencing their biological and chemical profiles:

Key Observations :

Pyridin-2-ylmethyl Ureas

Ureas with pyridin-2-ylmethyl groups are explored for diverse applications, including cytokinin activity and enzyme modulation:

Key Observations :

Ethoxyphenyl-Containing Analogs

Ethoxy-substituted phenyl groups are common in agrochemicals and pharmaceuticals:

Key Observations :

- Agrochemical Relevance : Ethoxyphenyl groups in flufenprox contribute to insecticidal activity, suggesting the target compound’s ethoxy group may enhance bioactivity in pest control contexts .

- Sulfonamide Derivatives : Analogs like 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide (CAS 894016-67-2) introduce sulfonamide groups, which are common in antibacterial agents (e.g., sulfa drugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.